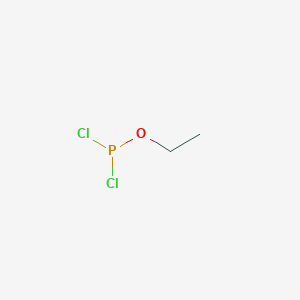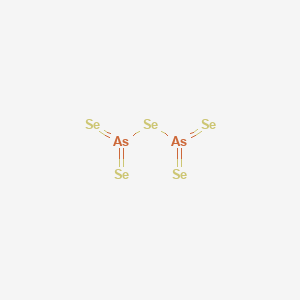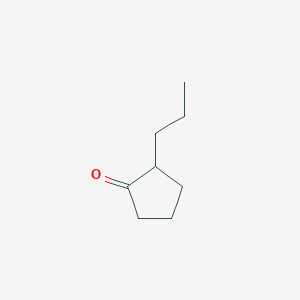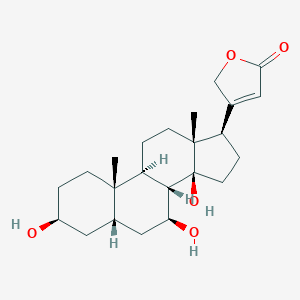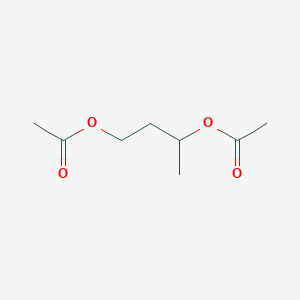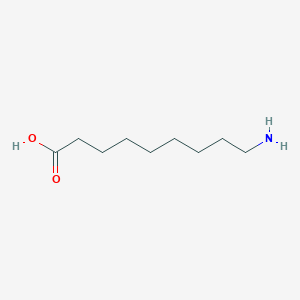
9-Aminononanoic acid
説明
9-Aminononanoic acid is an alkane chain with terminal carboxylic acid and amine groups . It can be used as a PROTAC linker and other conjugation in the synthesis of PROTACs . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
9-Aminononanoic acid can be produced from renewable C18 oleic acid . The process involves the activation of six recombinant enzyme reactions (e.g., fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer–Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferases) with repression of one native enzyme reaction (i.e., aldehyde dehydrogenase) in Escherichia coli-based biocatalysis .
Molecular Structure Analysis
The molecular formula of 9-Aminononanoic acid is C9H19NO2 . Its exact mass is 173.14 and its molecular weight is 173.260 .
Chemical Reactions Analysis
In the production of 9-Aminononanoic acid from oleic acid, various reactions are involved. These include the actions of fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer–Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferases . The process leads to the formation of 9-aminononanoic acid with an isolation yield of 54% from oleic acid via 10-hydroxyoctadecanoic acid, 10-keto-octadecanoic acid, 9- (nonanoyloxy)nonanoic acid, 9-hydroxynonanoic acid, and 9-oxo-nonanoic acid .
Physical And Chemical Properties Analysis
The molecular weight of 9-Aminononanoic acid is 173.25 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.
科学的研究の応用
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: 9-Aminononanoic acid is a valuable monomer for the preparation of polyamides with specific properties . Polyamides, such as Nylon-6,9 and Nylon-9, are types of polymers that are used in a variety of applications, including textiles, automotive applications, carpets and sportswear due to their high durability and strength.
- Methods of Application or Experimental Procedures: The synthesis of 9-Aminononanoic acid for use in polyamides involves several steps . Starting from relatively inexpensive raw materials, such as cyclohexanone and activated C-3 olefins, the method provides polymer-grade ω-functionalized nonanoic acids . An improved protocol for cyanoethylation or carbalkoxyethylation of cyclohexanone in the presence of a catalytic amount of primary or secondary amines gave 3-(2-oxo-cyclohexane) propanecarboxylic acid derivatives in high yield . Cyclohexaneperoxycarboxylic acid (CHPCA) is introduced as a highly efficient reagent in Baeyer-Villiger rearrangement .
- Results or Outcomes: The method described above provides a new, convergent synthesis and process for the preparation of 9-Aminononanoic acid . The resulting 9-Aminononanoic acid can be used to prepare polyamides with specific properties .
Application in Herbicide Production
- Specific Scientific Field: Agriculture and Horticulture
- Summary of the Application: 9-Aminononanoic acid, also known as pelargonic acid or nonanoic acid, is used in the production of herbicides . The ammonium salt of pelargonic acid, known as ammonium pelargonate, is a herbicide .
- Methods of Application or Experimental Procedures: Pelargonic acid is produced industrially by ozonolysis of oleic acid . Alternatively, it can be produced in a two-step process beginning with coupled dimerization and hydroesterification of 1,3-butadiene . This step produces a doubly unsaturated C9-ester, which can be hydrogenated to give esters of pelargonic acid .
- Results or Outcomes: The resulting pelargonic acid can be used to prepare ammonium pelargonate, a herbicide . This herbicide is used in agriculture and horticulture to control weeds .
Application in Flavorings and Fragrances
- Specific Scientific Field: Food Science and Perfumery
- Summary of the Application: Synthetic esters of 9-Aminononanoic acid, such as methyl pelargonate, are used as flavorings . These esters can impart a variety of flavors and aromas to food products, making them more appealing to consumers . In addition, these esters can also be used in the production of fragrances .
- Methods of Application or Experimental Procedures: The production of these esters typically involves the reaction of 9-Aminononanoic acid with an alcohol, such as methanol, in the presence of an acid catalyst . The resulting ester can then be purified and used in food products or perfumes .
- Results or Outcomes: The resulting esters of 9-Aminononanoic acid can be used to enhance the flavor and aroma of a variety of food products, as well as in the production of fragrances .
特性
IUPAC Name |
9-aminononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPQCOZMXULHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-72-5 | |
| Record name | Nonanoic acid, 9-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80149805 | |
| Record name | 9-Aminononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Aminononanoic acid | |
CAS RN |
1120-12-3 | |
| Record name | 9-Aminononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopelargonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Aminononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPELARGONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74J3RY6ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




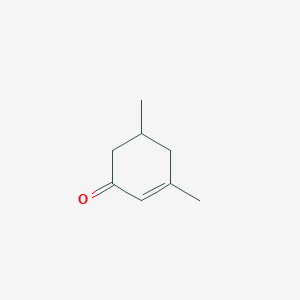


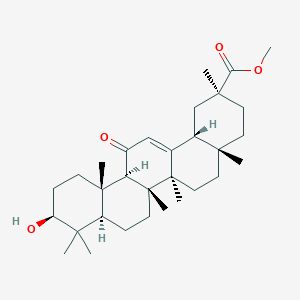
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
